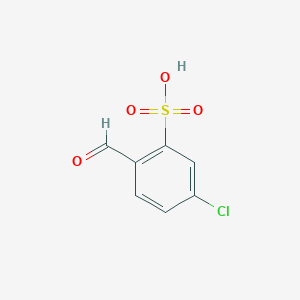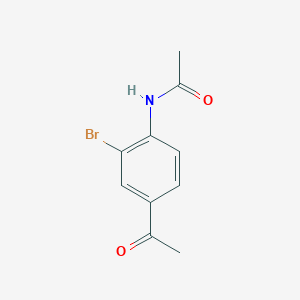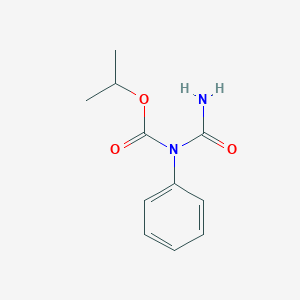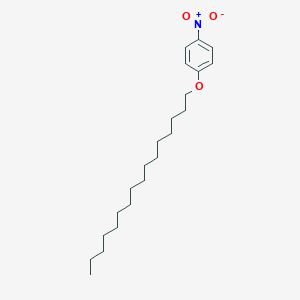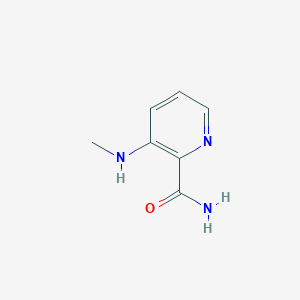
3-(Methylamino)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)picolinamide, also known as MAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is classified as a pyridine derivative and is widely used in the synthesis of other organic compounds. The purpose of
Wirkmechanismus
The mechanism of action of 3-(Methylamino)picolinamide is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to be a potent inhibitor of various enzymes, including proteases and kinases, and may also have potential applications as an antitumor agent.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(Methylamino)picolinamide are not well documented, but it is believed to have a relatively low toxicity profile. The compound has been shown to have moderate solubility in water and can be easily administered to laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Methylamino)picolinamide is its ease of synthesis and high yield. The compound is also relatively inexpensive compared to other organic compounds with similar applications. However, one of the main limitations of this compound is its limited solubility in certain solvents, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for research involving 3-(Methylamino)picolinamide. One potential area of research is the development of new synthetic methods for the compound, which may improve its yield or purity. Another potential area of research is the investigation of the compound's potential applications in the synthesis of biologically active molecules. Finally, there is a need for further research into the mechanism of action and biochemical and physiological effects of 3-(Methylamino)picolinamide.
Synthesemethoden
The synthesis of 3-(Methylamino)picolinamide is a relatively simple process that involves the reaction between 3-picolinic acid and methylamine. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified using standard techniques such as recrystallization or chromatography. The yield of the reaction is typically high, and the purity of the product can be easily confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)picolinamide has a wide range of potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceuticals. The compound has also been shown to have potential applications in the synthesis of biologically active molecules such as peptides and nucleotides.
Eigenschaften
CAS-Nummer |
103976-53-0 |
|---|---|
Produktname |
3-(Methylamino)picolinamide |
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-5-3-2-4-10-6(5)7(8)11/h2-4,9H,1H3,(H2,8,11) |
InChI-Schlüssel |
XUNMNUHIFGQPAG-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=CC=C1)C(=O)N |
Kanonische SMILES |
CNC1=C(N=CC=C1)C(=O)N |
Synonyme |
2-Pyridinecarboxamide,3-(methylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



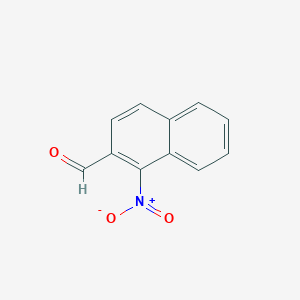
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
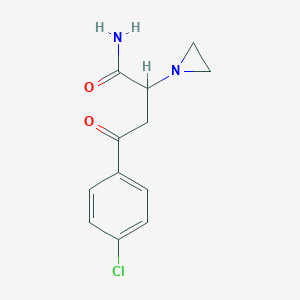
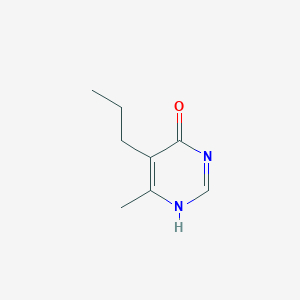
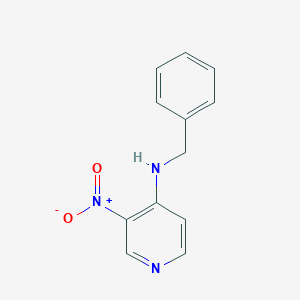
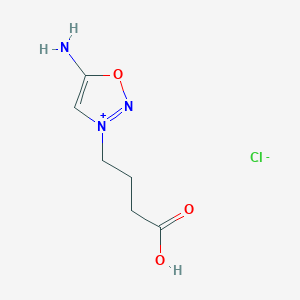
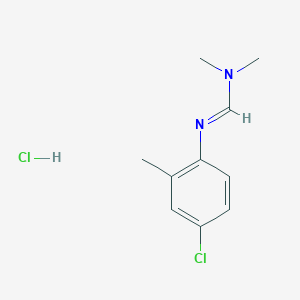
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
